REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4](C(C2CCN(C(OC(C)(C)C)=O)CC2)=O)[C:3]2[CH:21]=[CH:22][CH:23]=[CH:24][C:2]1=2.S1C=CC2C=CC=CC1=2.[Br:34]Br>C(Cl)(Cl)(Cl)Cl>[Br:34][C:4]1[C:3]2[CH:21]=[CH:22][CH:23]=[CH:24][C:2]=2[S:1][CH:5]=1
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Name
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4-[(Benzo[b]thiophene-3-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C=CC=C2
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC=C2
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
26.85 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add, by dropwise addition
|
Type
|
CUSTOM
|
Details
|
Quench with a 1M solution of sodium thiosulfate
|
Type
|
CUSTOM
|
Details
|
separate the organic phase
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase with carbon tetrachloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
DISTILLATION
|
Details
|
purify by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(SC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.33 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |